o-Toluoyl chloride chemical properties and structure
o-Toluoyl chloride chemical properties and structure
An In-depth Technical Guide to o-Toluoyl Chloride: Chemical Properties and Structure
Introduction
o-Toluoyl chloride, also known as 2-methylbenzoyl chloride, is a significant chemical intermediate in the field of organic synthesis.[1][2][3] With the chemical formula C₈H₇ClO, this compound is a member of the acyl halide family and is characterized by a benzoyl chloride core with a methyl group at the ortho position.[4] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a versatile reagent for introducing the o-toluoyl group into various molecules.[3] This guide provides a comprehensive overview of its chemical properties, structure, reactivity, and key experimental protocols for professionals in research and drug development.
Chemical Structure and Identification
o-Toluoyl chloride consists of a benzene (B151609) ring substituted with a carbonyl chloride group and a methyl group on the adjacent carbon atom (ortho position).[4] This structure leads to specific steric and electronic effects that influence its reactivity compared to its meta and para isomers.[3]
Table 1: Identification of o-Toluoyl chloride
| Identifier | Value |
|---|---|
| IUPAC Name | 2-methylbenzoyl chloride[5][6] |
| Synonyms | o-Methylbenzoyl chloride, 2-Toluoyl chloride, o-Toluic acid chloride[2][7] |
| CAS Number | 933-88-0[7][8] |
| Molecular Formula | C₈H₇ClO[7][8] |
| Molecular Weight | 154.59 g/mol [5][8] |
| InChI Key | GPZXFICWCMCQPF-UHFFFAOYSA-N[4][9] |
| Canonical SMILES | CC1=CC=CC=C1C(=O)Cl[4] |
Physicochemical Properties
o-Toluoyl chloride is a colorless to pale yellow liquid with a pungent odor.[1][4] It is sensitive to moisture and should be stored under dry, inert conditions to prevent hydrolysis.[2][4]
Table 2: Physicochemical Properties of o-Toluoyl chloride
| Property | Value |
|---|---|
| Appearance | Clear pale yellow to yellow to faintly pink liquid[4][7] |
| Melting Point | -18°C[7] |
| Boiling Point | 213.5 °C at 760 mmHg[7], 88-90 °C at 12 mmHg[2][10][11] |
| Density | 1.17 g/cm³[7], 1.185 g/mL at 25 °C[10][11] |
| Refractive Index | n20/D 1.5549[7][10][11] |
| Flash Point | 76 °C / 168.8 °F[2], 84.1 °C[7] |
| Water Solubility | Reacts with water[1][7][12] |
| Storage | Room temperature, under inert atmosphere, moisture sensitive[7][12] |
Reactivity and Applications
The primary reactivity of o-toluoyl chloride is centered on the electrophilic carbonyl carbon, making it an excellent acylating agent.[3][4] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
-
Reaction with Alcohols: It reacts with alcohols to form esters, a reaction often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[1]
-
Reaction with Amines: The reaction with primary or secondary amines yields amides.[1] This is a fundamental transformation in the synthesis of many pharmaceuticals.
-
Reaction with Water (Hydrolysis): o-Toluoyl chloride reacts with water to form o-toluic acid and hydrochloric acid.[1][4] This is why it must be handled under anhydrous conditions.[4]
-
Friedel-Crafts Acylation: It can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
-
Reaction with Organometallic Compounds: It reacts with reagents like Grignard and organolithium compounds, enabling the formation of new carbon-carbon bonds.[1]
-
Pyrolysis: Flash vacuum pyrolysis of o-toluoyl chloride at high temperatures yields benzocyclobutenone.[11][12][13]
Due to its reactivity, o-toluoyl chloride is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4] It is used in the synthesis of quinolinone compounds, which act as SARS-CoV 3CLpro inhibitors, and in the preparation of benzooxaboroles as anti-inflammatory agents.[7][11]
Experimental Protocols
Synthesis of o-Toluoyl Chloride from o-Toluic Acid
A common and high-yield method for preparing o-toluoyl chloride is the reaction of o-toluic acid with a chlorinating agent such as thionyl chloride (SOCl₂).[3][4]
Methodology:
-
Apparatus Setup: A 1000 mL reaction flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and an exhaust gas absorption system to handle the HCl and SO₂ byproducts.[14]
-
Charging Reagents: The flask is charged with 540.56 g of o-toluic acid, 571.0 g of thionyl chloride, and 2 g of N,N-dimethylformamide (DMF) which acts as a catalyst.[3][14]
-
Reaction: The mixture is heated to 90°C and stirred.[3][14] The reaction is monitored and maintained at this temperature for 3 hours, during which the solid o-toluic acid dissolves and the solution becomes transparent.[14]
-
Workup: After the reaction is complete, the excess thionyl chloride is removed under reduced pressure (vacuum distillation).[3][14]
-
Product: The resulting product is o-toluoyl chloride. This protocol has been reported to yield 612.7 g (99.7% yield) with a purity of 98.8%.[3][14]
Visualizations
The following diagrams illustrate key logical and experimental workflows related to o-toluoyl chloride.
Caption: Workflow for the synthesis of o-Toluoyl chloride.
References
- 1. What substances can react with O - Toluoyl Chloride? - Blog [evergreensinochem.com]
- 2. fishersci.com [fishersci.com]
- 3. o-Toluoyl chloride | 37808-28-9 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Methylbenzoyl chloride | C8H7ClO | CID 70276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Toluoyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 7. o-Toluoyl chloride|lookchem [lookchem.com]
- 8. scbt.com [scbt.com]
- 9. o-Toluyl chloride [webbook.nist.gov]
- 10. o-Toluoyl chloride, CAS No. 933-88-0 - iChemical [ichemical.com]
- 11. o-Toluoyl chloride | 933-88-0 [chemicalbook.com]
- 12. o-Toluoyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. o-Toluoyl chloride 99 933-88-0 [sigmaaldrich.com]
- 14. o-Toluoyl chloride synthesis - chemicalbook [chemicalbook.com]

